bpr1j-097 - 1327167-19-0

bpr1j-097

Catalog Number: EVT-287366
CAS Number: 1327167-19-0
Molecular Formula: C27H28N6O3S
Molecular Weight: 516.61
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
BPR1J-097 is an inhibitor of FMS-related tyrosine kinase 3 (FLT3; IC50 = 11 nM). It is selective for FLT3 over FLT1, KDR, Aurora A, and Aurora B kinases (IC50s = 211, 129, 340, and 876 nM, respectively). BPR1J-097 inhibits FLT3 activity and phosphorylation of STAT5 in MV4-11 acute myeloid leukemia (AML) cells containing the FLT3 activating mutant FLT3-ITD (IC50s = 10 and 1 nM, respectively). It inhibits the growth of FLT3-dependent MOLM-13 and MV4-11 AML cells (GI50s = 21 and 46 nM, respectively) but not FLT3-/- U937 and K562 cells (GI50s = >20,000 nM for both). BPR1J-097 (25 mg/kg) inhibits tumor growth in a MOLM-13 mouse xenograft model.
BPR1J-097 is a novel small molecule FLT-3 inhibitor with promising in vivo anti-tumour activities. BPR1J-097 may be useful in AML treatments. IC50 of BPR1J-097 required to inhibit FLT3 kinase activity ranged from 1 to 10 nM, and the 50% growth inhibition concentrations (GCs) were 21±7 and 46±14 nM for MOLM-13 and MV4-11 cells, respectively. BPR1J-097 inhibited FLT3/signal transducer and activator of transcription 5 phosphorylation and triggered apoptosis in FLT3-driven AML cells. BPR1J-097 also showed favourable pharmacokinetic property and pronounced dose-dependent tumour growth inhibition and regression in FLT3-driven AML murine xenograft models.

-Cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CDPPB) [, , ]

  • Compound Description: CDPPB is identified as the first centrally active, positive allosteric modulator of both rat and human metabotropic glutamate receptor 5 (mGluR5) subtype []. Research exploring CDPPB analogs aims to understand structural requirements for potentiating glutamate-induced calcium release in mGluR5 and to increase affinity for the allosteric antagonist binding site [].

-Nitro-N-(1-(2-fluorophenyl)-3-phenyl-1H-pyrazol-5-yl)benzamide (VU-1545) []

  • Compound Description: VU-1545 is a potent positive allosteric modulator of mGluR5 []. It demonstrates improved potency compared to CDPPB in both binding and functional assays [].
  • Relevance: VU-1545, like N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide, contains the N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide scaffold, but with distinct substituent modifications []. This further emphasizes the role of specific substitutions in determining the potency and selectivity of compounds targeting mGluR5.

-Nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71) []

  • Compound Description: VU-71 acts as a positive allosteric modulator for both mGluR5 and mGluR1, with selectivity towards mGluR1 [].
  • Relevance: Similar to N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide, VU-71 possesses the core N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide structure []. The subtle difference in the phenyl ring position (1,4-diphenyl vs. 1,3-diphenyl) and the nitro group substitution contribute to the distinct mGluR subtype selectivity observed.

-Methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791) [, ]

  • Compound Description: APD791 is a highly selective 5-hydroxytryptamine 2A (5-HT2A) receptor antagonist, demonstrating potent antiplatelet activity and promising potential as an antithrombotic agent [, ].
  • Relevance: Both APD791 and N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide belong to the benzamide class of compounds and feature a central 1-methyl-1H-pyrazol-5-yl group [, ]. The specific substitutions and linker groups within each molecule contribute to their unique receptor binding profiles and biological activities.

N-[4([4-(4-methylpiperazin-1-yl)-6-[(3-methyl-1H-pyrazol-5 -yl)amino]pyrimidin-2-yl]thio)phenyl]cyclopropanecarboxamide (MK-0457) []

  • Compound Description: MK-0457 is an Aurora kinase inhibitor under development for cancer treatment. Its metabolism has been extensively studied in various species [].
  • Relevance: MK-0457 and N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide share the presence of both a 3-methyl-1H-pyrazol-5-yl group and a 4-methylpiperazine moiety []. This structural similarity suggests a potential for overlapping biological activity, particularly in the context of kinase inhibition.
Source and Classification

BPR1J-097 is classified under kinase inhibitors, specifically targeting the FLT3 (Fms-like tyrosine kinase 3) pathway, which is often mutated in AML. The compound's development is part of ongoing efforts to create targeted therapies that can effectively manage hematological malignancies.

Synthesis Analysis

Methods and Technical Details

The synthesis of BPR1J-097 involves several steps that are typical for small molecule drug development. The process generally includes:

  1. Starting Materials: The synthesis begins with readily available chemical precursors.
  2. Reagents: Various reagents are employed to facilitate reactions, including catalysts that enhance the efficiency of the synthesis.
  3. Reaction Conditions: Specific temperature and pressure conditions are maintained to optimize yield and purity.
  4. Purification Techniques: After synthesis, purification methods such as chromatography are utilized to isolate the desired compound from by-products.

The detailed synthetic route has not been fully disclosed in public literature, but it typically follows established medicinal chemistry protocols.

Molecular Structure Analysis

Structure and Data

BPR1J-097's molecular structure can be characterized by its specific arrangement of atoms, which is crucial for its function as a FLT3 inhibitor. The exact molecular formula and structural details can be derived from chemical databases or publications detailing its synthesis.

  • Molecular Formula: Not explicitly provided in the sources.
  • Structural Features: The compound likely contains functional groups that interact specifically with the FLT3 kinase domain.

The molecular structure plays a critical role in determining the binding affinity and specificity of BPR1J-097 towards its target.

Chemical Reactions Analysis

Reactions and Technical Details

While specific chemical reactions involving BPR1J-097 are not extensively documented, its mechanism of action as a kinase inhibitor suggests that it participates in competitive inhibition at the active site of FLT3.

  • Inhibition Mechanism: By binding to the ATP-binding site of FLT3, BPR1J-097 prevents phosphorylation events crucial for cell proliferation and survival in AML cells.

Further studies would be required to elucidate any secondary reactions or metabolic pathways involving this compound.

Mechanism of Action

Process and Data

BPR1J-097 exerts its pharmacological effects primarily through:

  1. Targeting FLT3 Kinase: By inhibiting FLT3, BPR1J-097 disrupts signaling pathways that promote tumor growth.
  2. Inducing Apoptosis: The inhibition leads to increased apoptosis in FLT3-mutated cells, contributing to reduced tumor size and improved survival rates in preclinical models.

The effectiveness of BPR1J-097 against AML is supported by various studies demonstrating its ability to inhibit cell proliferation in vitro and in vivo.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of BPR1J-097 are essential for understanding its behavior in biological systems:

  • Solubility: Information on solubility can influence formulation strategies for drug delivery.
  • Stability: Knowledge about thermal and chemical stability helps predict shelf life and storage conditions.

Specific values for these properties may not be readily available but are critical for further development.

Applications

Scientific Uses

BPR1J-097 is primarily being researched for its application in treating acute myeloid leukemia. Its role as a FLT3 inhibitor positions it within a growing category of targeted therapies aimed at improving outcomes for patients with specific genetic mutations associated with cancer.

Research continues to explore the efficacy of BPR1J-097 in combination with other therapies, potentially enhancing treatment regimens for AML patients. Further clinical trials will be necessary to establish safety profiles, optimal dosing strategies, and long-term outcomes associated with this compound.

Introduction to FLT3 Kinase Inhibition in Acute Myeloid Leukemia (AML)

Pathogenesis of AML and Role of FLT3 Mutations

Acute Myeloid Leukemia (AML) is an aggressive hematologic malignancy characterized by the accumulation of undifferentiated myeloid blasts in the bone marrow and peripheral blood. The FMS-like tyrosine kinase 3 (FLT3) receptor, a class III receptor tyrosine kinase, plays a critical role in normal hematopoiesis by regulating survival, proliferation, and differentiation of hematopoietic stem cells. Upon binding its ligand (FLT3-L), FLT3 dimerizes and activates downstream signaling cascades, including PI3K/AKT, RAS/MAPK, and STAT5 pathways [8]. In approximately 30% of AML cases, gain-of-function mutations in FLT3 drive leukemogenesis through constitutive kinase activation independent of ligand binding. These mutations are associated with high leukemic burden, rapid progression, and poor clinical outcomes, with 5-year survival rates below 10% in patients over 65 [8].

Table 1: Prevalence and Impact of FLT3 Mutations in AML

Mutation TypeFrequency (%)Key Pathogenic MechanismPrognostic Impact
FLT3-ITD20–25Constitutive kinase activation; STAT5 hyperphosphorylationHigh relapse risk; poor overall survival
FLT3-TKD (e.g., D835Y)7–10Altered kinase conformation; ATP-binding affinityContext-dependent; influences TKI resistance
Wild-type FLT3 overexpression~70Enhanced ligand sensitivityIntermediate risk

FLT3-ITD and FLT3-TKD as Therapeutic Targets in AML

FLT3 mutations are categorized into two major classes:

  • FLT3-ITD (Internal Tandem Duplication): This mutation affects the juxtamembrane domain (JM), disrupting autoinhibitory mechanisms and resulting in ligand-independent dimerization and activation. FLT3-ITD preferentially activates STAT5, upregulating anti-apoptotic proteins like BCL-XL and MCL-1, which confer survival advantages to leukemic blasts [8].
  • FLT3-TKD (Tyrosine Kinase Domain): Point mutations (e.g., D835Y) in the activation loop stabilize the kinase in an active conformation, increasing ATP affinity and catalytic activity. Unlike FLT3-ITD, TKD mutations do not hyperactivate STAT5 but may inhibit JAK/STAT signaling via SHP1/2 phosphatases, altering dependency on downstream pathways [8].

Both mutations are validated therapeutic targets due to their driver roles in AML pathogenesis. Co-occurrence with mutations in NPM1, DNMT3A, or CEBPA further refines risk stratification and influences therapeutic responses [8].

Table 2: Molecular and Clinical Features of FLT3 Mutation Subtypes

FeatureFLT3-ITDFLT3-TKD (D835Y)
Primary locationJuxtamembrane domainTyrosine kinase domain
Signaling biasSTAT5 hyperactivationMAPK/PI3K dominance
Common co-mutationsNPM1, DNMT3ACEBPA, WT1
Resistance mechanismsClonal evolution; stromal protectionGatekeeper mutations (e.g., F691L)

Limitations of Current FLT3 Inhibitors and Unmet Clinical Needs

First-generation FLT3 inhibitors (e.g., midostaurin, sorafenib) exhibit limitations that restrict their clinical utility:

  • Polypharmacology and Toxicity: Midostaurin and sorafenib inhibit multiple kinases (e.g., VEGFR, PDGFR), contributing to off-target toxicities like hypertension and fatigue [6].
  • Limited Potency: IC~50~ values for first-generation agents often exceed 10–50 nM, requiring high doses that exacerbate toxicity [4].
  • Resistance Mutations: FLT3-TKD gatekeeper mutations (e.g., D835Y, F691L) impede drug binding by sterically blocking inhibitor access to the ATP pocket [8].
  • Transient Responses: Monotherapy typically yields partial hematologic responses, with relapse occurring within months due to adaptive stromal protection or clonal evolution [6] [8].

Second-generation inhibitors (e.g., quizartinib) show improved specificity but remain vulnerable to D835Y mutations. Consequently, unmet needs include inhibitors with broader mutation coverage, reduced off-target effects, and combinatorial synergy [8].

Table 3: Limitations of Clinically Evaluated FLT3 Inhibitors

InhibitorGenerationKey LimitationsVulnerable Mutations
MidostaurinFirstMulti-kinase inhibition; toxicityD835Y, F691L
SorafenibFirstRAF/VEGFR off-target effects; resistanceD835Y
QuizartinibSecondD835Y resistance; QTc prolongationD835Y, F691L
GilteritinibSecondLimited activity against F691LF691L

Rationale for Developing BPR1J-097 as a Novel FLT3 Inhibitor

BPR1J-097 (chemical name: 4-(4-methylpiperazin-1-yl)-N-(3-(3-(phenylsulfonamido)phenyl)-1H-pyrazol-5-yl)benzamide; CAS#1327167-19-0) was designed to address the limitations of existing FLT3 inhibitors. Its development rationale hinges on three pillars:

  • Sulfonamide Pharmacophore: Unlike urea-based scaffolds, BPR1J-097 incorporates a meta-oriented sulfonamide group that optimizes hydrogen bonding with FLT3’s hinge region (Cys694) and hydrophobic pockets. This design confers sub-nanomolar potency against FLT3-ITD (IC~50~ = 1–10 nM) and retains activity against D835Y mutants [2] [7].
  • Selectivity Profile: BPR1J-097 exhibits >100-fold selectivity for FLT3 over related kinases (VEGFR1/2, KIT, PDGFR), minimizing off-target toxicity risks. Kinase profiling assays showed only 59% and 91% inhibition of VEGFR1 and VEGFR2 at 1 μM, respectively [2] [7].
  • Robust Preclinical Efficacy: In FLT3-ITD-driven cell lines (MOLM-13, MV4-11), BPR1J-097 achieved 50% growth inhibition (GC~50~) at 21±7 nM and 46±14 nM, respectively. It induced dose-dependent apoptosis via suppression of phospho-FLT3 and phospho-STAT5, with concomitant PARP cleavage [2]. In murine xenograft models, BPR1J-097 (25 mg/kg) elicited tumor regression and prolonged suppression of MV4-11 engraftment, outperforming comparator agents like ABT-869 [2] [7].

Table 4: Preclinical Profile of BPR1J-097

ParameterValueExperimental Context
FLT3-ITD IC~50~1–10 nMBiochemical kinase assay
FLT3-D835Y IC~50~<50 nMSelectScreen kinase profiling
MOLM-13 GC~50~21 ± 7 nMCellular proliferation assay
MV4-11 GC~50~46 ± 14 nMCellular proliferation assay
Selectivity (VEGFR1/2)IC~50~ >1,000 nMKinase-Glo assay
In vivo efficacyTumor regression at 25 mg/kgMV4-11 xenograft model

BPR1J-097’s distinct chemical scaffold and favorable pharmacokinetics (AUC = 14,200 ng·h/mL; t~1/2~ = 4.2 h in rats) position it as a candidate for overcoming clinical resistance [2] [7]. Future directions include combinatorial studies with histone deacetylase inhibitors (e.g., vorinostat), which synergistically enhance apoptosis via MCL-1 downregulation [3].

Properties

CAS Number

1327167-19-0

Product Name

bpr1j-097

IUPAC Name

N-[5-[3-(benzenesulfonamido)phenyl]-1H-pyrazol-3-yl]-4-(4-methylpiperazin-1-yl)benzamide

Molecular Formula

C27H28N6O3S

Molecular Weight

516.61

InChI

InChI=1S/C27H28N6O3S/c1-32-14-16-33(17-15-32)23-12-10-20(11-13-23)27(34)28-26-19-25(29-30-26)21-6-5-7-22(18-21)31-37(35,36)24-8-3-2-4-9-24/h2-13,18-19,31H,14-17H2,1H3,(H2,28,29,30,34)

InChI Key

RRKKHABFIOHAOI-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=CC=C(C=C2)C(=O)NC3=NNC(=C3)C4=CC(=CC=C4)NS(=O)(=O)C5=CC=CC=C5

Solubility

Soluble in DMSO, not in water

Synonyms

BPR1J097; BPR1J-097; BPR1J 097; BPR1-J097; BPR1 J097; BPR1J097

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.